molecular formula C8H11F3N2O B2755753 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1864052-96-9

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2755753
CAS No.: 1864052-96-9
M. Wt: 208.184
InChI Key: PIZBBZLPNLGBIM-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a high-purity chemical reagent designed for research and development applications. This compound belongs to the prominent class of trifluoromethyl-substituted pyrazoles, which are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to improve pharmacokinetic parameters and enhance pharmacological effects . The 3-hydroxypropyl side chain at the 4-position and the 1-methyl group offer distinct opportunities for further chemical modification, making this compound a valuable building block for synthesizing more complex derivatives. Researchers can exploit the hydroxyl group for functionalization, potentially enhancing the molecule's interaction with biological targets or modifying its solubility properties. While specific biological data for this exact compound is not reported, pyrazoles with similar substitution patterns are investigated for diverse therapeutic applications. Related compounds have demonstrated significant anti-inflammatory and analgesic activities, often through interaction with targets like cyclooxygenase-2 (COX-2) . The trifluoromethyl pyrazole core is also a key structural element in known drugs and research compounds, underscoring its relevance in the development of new pharmaceutical agents . This product is intended for use in chemical synthesis, medicinal chemistry research, and biological screening. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-13-5-6(3-2-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZBBZLPNLGBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. This reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

Antimicrobial Activity

The pyrazole ring is prevalent in various biologically active compounds, including those with antimicrobial properties. Research indicates that derivatives of pyrazole exhibit significant activity against a range of microorganisms, including bacteria and fungi. For instance, compounds containing the pyrazole structure have been synthesized and tested for their efficacy against resistant strains of bacteria, showcasing promising results in inhibiting growth and biofilm formation .

Anti-inflammatory Effects

Compounds similar to 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play crucial roles in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief. Studies have shown that specific pyrazole derivatives exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Potential

Research has highlighted the anticancer potential of pyrazole derivatives. Several studies have synthesized new pyrazole compounds and evaluated their cytotoxic effects on various cancer cell lines. These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Herbicidal Activity

This compound derivatives are also being explored as herbicides. For example, related compounds like pyroxasulfone have been identified as effective herbicides for controlling weeds in various crops. The mechanism involves the inhibition of specific enzymes critical for plant growth, leading to the selective killing of weeds while sparing crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by functionalization at various positions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Data Tables

Application AreaCompound ActivityReference
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
HerbicidalEffective against various weeds

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A series of pyrazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the trifluoromethyl group significantly enhanced antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
  • Case Study 2: Anti-inflammatory Mechanism
    A study evaluated the anti-inflammatory effects of a new pyrazole derivative in a rat model of arthritis. The compound reduced paw edema significantly compared to control groups, suggesting a strong potential for treating inflammatory diseases .
  • Case Study 3: Herbicide Development
    Research into the herbicidal properties of pyrazole derivatives led to the development of a new formulation that effectively controlled weed populations in maize crops without harming the crop itself. Field trials demonstrated a significant reduction in weed biomass compared to untreated plots .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole , we analyze its structural analogs and functional derivatives (Table 1–3).

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
4-(3-Hydroxypropyl)-1-methyl-3-CF₃-1H-pyrazole 1-CH₃, 3-CF₃, 4-(CH₂)₃OH C₈H₁₁F₃N₂O 208.18 Intermediate for drug/agrochemical synthesis
1-Methyl-3-CF₃-1H-pyrazole 1-CH₃, 3-CF₃ C₅H₅F₃N₂ 150.10 Boron-containing intermediates (Suzuki coupling)
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-CF₃-1H-pyrazole 1-CH₃, 3-CF₃, 4-CH₂Cl, 5-OCHF₂ C₇H₇ClF₅N₂O 280.59 Herbicide intermediate (weed control)
5-(1-Methyl-3-CF₃-1H-pyrazol-4-yl)-1,3,4-oxadiazole thioethers 1-CH₃, 3-CF₃, 4-C₃H₂O-N-N-S-aryl Variable ~350–400 Fungicides (Sclerotinia sclerotiorum inhibition)

Table 3: Physicochemical Properties

Property 4-(3-Hydroxypropyl)-1-methyl-3-CF₃-pyrazole 1-Methyl-3-CF₃-pyrazole 1,3,4-Oxadiazole Thioethers
LogP ~1.2 (estimated) 2.5 3.0–3.8
Water Solubility Moderate (due to -OH group) Low Very low
Thermal Stability Stable up to 200°C Stable up to 250°C Decomposes above 150°C

Key Observations:

Substituent Effects: The 3-hydroxypropyl group in the target compound improves solubility compared to non-polar analogs like 1-methyl-3-CF₃-pyrazole . Trifluoromethyl (-CF₃) groups universally enhance bioactivity by increasing binding affinity to hydrophobic enzyme pockets, as seen in SDH inhibitors .

Biological Performance :

  • Derivatives with difluoromethoxy (-OCHF₂) groups (e.g., compound from ) exhibit superior herbicidal activity due to stronger electron-withdrawing effects, which destabilize weed metabolic pathways .
  • The 1,3,4-oxadiazole thioether derivatives outperform the hydroxypropyl variant in fungicidal activity, likely due to additional sulfur-mediated interactions with target proteins.

Synthetic Utility :

  • The target compound’s hydroxypropyl chain allows further functionalization (e.g., esterification, glycosylation), making it a flexible intermediate for drug candidates .

Biological Activity

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

  • Molecular Formula : C7H10F3N3O
  • Molecular Weight : 201.17 g/mol
  • CAS Number : Not specifically listed but related to pyrazole derivatives.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer progression.
  • Antioxidant Properties : Compounds in this class have been shown to exhibit antioxidant activity, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties against various pathogens.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance:

  • Study by Zheng et al. (2022) reported that similar pyrazole compounds showed IC50 values ranging from 7.01 µM to 14.31 µM against various cancer cell lines, indicating potent growth inhibition .
CompoundCell LineIC50 (µM)
Pyrazole AHeLa7.01
Pyrazole BNCIH4608.55
Pyrazole CMCF-714.31

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, compounds were tested against common bacterial strains:

  • Minimum Inhibitory Concentrations (MIC) were found to be around 250 µg/mL for several derivatives, indicating moderate antimicrobial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250
Candida albicans250

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazoles has been extensively studied. Modifications at the trifluoromethyl group and the hydroxyl group significantly influence biological activity. For example:

  • The presence of a hydroxyl group at position 5 has been linked to enhanced solubility and bioavailability, which are crucial for drug design .

Q & A

Q. How do synthetic routes for 4-(3-hydroxypropyl)pyrazoles compare to those for analogous methyl- or ethyl-substituted derivatives?

  • Hydroxypropyl groups require protective group strategies (e.g., silyl ethers) during synthesis to prevent unwanted oxidation. Post-synthetic deprotection (e.g., TBAF for silyl removal) yields the free alcohol. Ethyl/methyl analogs bypass these steps but lack hydroxyl functionality for downstream conjugation .

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